7-Ethoxy-4-trifluoromethylcoumarin
Overview
Description
Synthesis Analysis 7-Ethoxy-4-trifluoromethylcoumarin (ETFMC) is a compound that has been synthesized for various applications, including its use in the study of cytochrome P450-mediated metabolism. One method involves the incubation of ETFMC with human hepatic microsomes to produce a highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HTFMC), which can be analyzed by reversed-phase HPLC with fluorescence detection (Morse & Lu, 1998). Synthesis and antibacterial activity of derivatives have also been explored, showing that certain substitutions on the 4-position of the coumarin ring system can enhance antibacterial properties (Nagesam, Raju, & Raju, 1988).
Molecular Structure Analysis The solid state structure of related coumarin derivatives has been analyzed using X-ray diffraction and 13C CP/MAS NMR methods, providing insight into the molecular arrangements and interactions within the crystal lattice (Trykowska et al., 2009).
Chemical Reactions and Properties ETFMC serves as a substrate for various enzymes of the cytochrome P450 superfamily, where its O-deethylation is a method for monitoring the activity of cytochrome P450. This process results in the formation of HTFMC, a fluorescent product that can be assayed directly in the reaction medium, offering a highly sensitive tool for the assay of cytochrome P450 enzyme activity (Buters, Schiller, & Chou, 1993).
Physical Properties Analysis The crystal structure of related compounds, such as 4-ethoxycoumarin, demonstrates a planar conformation, with specific angles and intermolecular hydrogen bonding contributing to the stability and arrangement of molecules in the crystal lattice (Fujii, Mano, & Hirayama, 2005).
Chemical Properties Analysis The synthesis of 4-trifluoromethyl-7-hydroxycoumarin derivatives introduces electron-withdrawing groups, significantly affecting the molecule's geometry and reactivity. X-ray crystallographic investigation confirms the structural details and provides insights into how substituents influence the molecular geometry (Voznyi et al., 1992).
Scientific Research Applications
It was found that 7-ethynylcoumarin can inactivate cytochrome P450 2B1, causing significant loss of enzyme activity and reduced-CO complex formation (Regal et al., 2000).
The O-deethylation of 7-ethoxy-4-trifluoromethylcoumarin by liver microsomes offers a sensitive and reproducible method for monitoring cytochrome P450 enzyme activity in various species including humans (Buters et al., 1993).
Certain derivatives of 7-ethoxy-4-substituted aminomethylcoumarins, particularly those with anilinomethyl and picolinylaminomethyl functions, have shown higher antibacterial activity compared to other compounds (Nagesam et al., 1988).
Novel coumarin derivatives, including 7c, exhibit potential as lipid-lowering agents with moderate triglyceride-lowering activity in vivo (Madhavan et al., 2003).
A spectrofluorometric method using 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes can accurately determine CYP2B6-catalyzed activity, which is significant for clinical responses to anticancer drugs like cyclophosphamide (Chang et al., 2006).
New 7-[2-(N,N-diisopropylamino)ethoxy]coumarins display double resonances in their X-ray diffraction spectra and crystallize in a specific space group, which may have implications for molecular structure studies (Trykowska et al., 2009).
7-Ethoxycoumarins, such as 7-ethoxy-4-methylcoumarin, show a solubilization equilibrium in ionic micelles with enhanced fluorescence yield, which could be important in solubilization studies (Moriya, 1988).
A novel HPLC method for measuring cytochrome P450-mediated metabolism of 7-ethoxy-4-trifluoromethylcoumarin offers more sensitive analysis than standard methods, particularly useful with limited microsomal protein availability (Morse & Lu, 1998).
Future Directions
properties
IUPAC Name |
7-ethoxy-4-(trifluoromethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHOIERZAZMHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151106 | |
Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-4-trifluoromethylcoumarin | |
CAS RN |
115453-82-2 | |
Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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